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Dicetyl peroxydicarbonate

Peroxide synthesis microreactor assay purity

PVC producers often face inconsistent batch quality and reactor fouling. This solid long-chain dialkyl peroxydicarbonate addresses both. Key advantages: • Reduces fish-eye count and crusting vs. short-chain liquid initiators when dosed at 0.03-0.15 phr (45-65 °C). • FDA FCN 534-compliant for food-packaging HMS-PP at ≤2.0 wt.% loading. • Available as powder, flake, or 35% aqueous suspension-eliminating organic solvent carry-over and simplifying regulatory dossiers.

Molecular Formula C34H66O6
Molecular Weight 570.9 g/mol
CAS No. 26322-14-5
Cat. No. B1670454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicetyl peroxydicarbonate
CAS26322-14-5
Synonymsdicetyl dicarbonateperoxide
dicetyl peroxydicarbonate
Liladox
Molecular FormulaC34H66O6
Molecular Weight570.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCCCCC
InChIInChI=1S/C34H66O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33(35)39-40-34(36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
InChIKeyQWVBGCWRHHXMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 20 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dicetyl Peroxydicarbonate (CAS 26322-14-5) — Procurement-Oriented Product Profile for Solid Peroxydicarbonate Initiator Selection


Dicetyl peroxydicarbonate (CAS 26322-14-5), also designated dihexadecyl peroxydicarbonate, is a long-chain dialkyl peroxydicarbonate that is a solid at ambient temperature . With a molecular formula of C₃₄H₆₆O₆ and molecular weight of 570.9 g·mol⁻¹, it belongs to the organic peroxide class and functions primarily as a free-radical initiator for vinyl chloride suspension/mass polymerization (45–65 °C) and as a reactive-extrusion modifier for producing high-melt-strength polypropylene (HMS‑PP) [1]. Its commercial forms include powders, flakes, and 35 % aqueous suspensions, each addressing distinct safety, handling, and dosing requirements in industrial polymer production .

Why In‑Class Peroxydicarbonates Cannot Substitute Dicetyl Peroxydicarbonate in PVC and HMS‑PP Production Without Quantitative Performance Deviation


Dialkyl peroxydicarbonates share a common functional group, but their chain‑length‑dependent physicochemical properties—solid vs. liquid state, water solubility, thermal stability, and distribution behavior in monomer droplets—directly govern PVC resin particle size, fish‑eye count, reactor crusting, and batch‑to‑batch consistency [1]. Short‑chain analogs (diethyl or diisopropyl peroxydicarbonate) are liquids that require refrigerated transport and yield PVC with fewer fish‑eyes but suffer from toxicity issues and inconsistent polymerization times [1]. Conversely, long‑chain solid analogs (dicetyl, dimyristyl) improve handling safety and batch uniformity but can promote non‑porous PVC particles if not properly dispersed [1]. In HMS‑PP reactive extrusion, the decomposition products of the peroxydicarbonate influence organoleptics and fogging behavior, which has led to the specific regulatory qualification of dicetyl peroxydicarbonate for food‑contact applications—a qualification that does not automatically extend to other dialkyl peroxydicarbonates [2].

Quantitative Differentiation Evidence for Dicetyl Peroxydicarbonate (CAS 26322-14-5) vs. Closest Analogs


Peroxide Assay: Microreactor‑Derived Dicetyl Peroxydicarbonate Achieves >99.5% Purity vs. Conventional 92–95%

Conventional two‑phase batch or semi‑continuous synthesis of dicetyl peroxydicarbonate typically yields product with 5–8 wt.% impurities [1]. A 2020 flow‑focusing microreactor study demonstrated a reaction yield of ~100% and an assay purity exceeding 99.5% in a residence time under 45 s under safe thermal conditions [1]. Commercial solid grades (e.g., Pergan PEROXAN C124) specify a minimum peroxide assay of 94% (active oxygen ≥2.63%), and United Initiators CEPC specifies ~96% assay [2]. The microreactor‑enabled ultra‑high purity grade thus offers a >5 percentage‑point assay advantage over typical commercial product, translating to higher active oxygen per unit mass and reduced inert impurities that can generate volatile by‑products during polymerization.

Peroxide synthesis microreactor assay purity process intensification

Thermal Stability: Dicetyl Peroxydicarbonate Half‑Life Benchmarking Against Dilauroyl Peroxide in PVC Polymerization

The thermal decomposition kinetics of dicetyl peroxydicarbonate place it squarely in the low‑temperature initiator class, offering a 10‑hour half‑life in benzene at 41 °C, while the 1‑hour half‑life is reached at 57 °C [1]. For comparison, dilauroyl peroxide – the historical work‑horse for vinyl chloride polymerization – requires a higher temperature to achieve the same half‑life (typical 10‑h half‑life >60 °C) [2]. This lower activation profile allows dicetyl peroxydicarbonate to deliver radical flux at the conventional PVC suspension polymerization window of 45–65 °C without requiring elevated reactor jacket temperatures, and it is frequently paired with a more thermally stable peroxide (e.g., dilauroyl peroxide) to maintain a near‑constant polymerization rate over the entire conversion cycle [1]. The SADT (Self‑Accelerating Decomposition Temperature) is 40 °C, with a control temperature of 30 °C and emergency temperature of 35 °C, defining the safe transport and storage envelope .

Organic peroxide half‑life initiator efficiency PVC suspension polymerization

PVC Resin Quality: Dicetyl vs. Diethyl Peroxydicarbonate – Trade‑Off Between Fish‑Eye Count and Batch Reproducibility

A 1991 study directly compared commercial diethyl, dicetyl, and dimyristyl peroxydicarbonates in a standard PVC suspension recipe. Diethyl peroxydicarbonate produced PVC with significantly fewer fish‑eyes (gel‑like defects) but exhibited toxicity and gave inconsistent polymerization times that decreased reactor efficiency [1]. Dicetyl and dimyristyl peroxydicarbonates, being solid and easier to handle, delivered far better batch‑to‑batch consistency; however, the as‑supplied solid grades yielded coarser PVC particles containing more fish‑eyes due to formation of non‑porous particles [1]. Critically, the study demonstrated that these fish‑eyes originated from non‑uniform initiator distribution in the monomer droplets and could be nearly eliminated by pre‑dissolving the solid initiator and extracting the solution with water prior to reactor charging, which also reduced crust formation [1]. Modern formulations (Perkadox® 24L, CEPC) leverage this finding to simultaneously achieve low fish‑eye content, narrow particle‑size distribution, and minimal autoclave crusting [2].

PVC suspension polymerization fish‑eye defects particle morphology initiator comparison

HMS‑PP Melt‑Strength Enhancement: 5000 ppm Dicetyl Peroxydicarbonate Delivers Optimal Property Balance

In a 2022 peer‑reviewed study on gel‑free HMS‑PP produced by reactive extrusion of linear isotactic PP, dicetyl peroxydicarbonate (PODIC) at 5000 ppm (0.5 wt.%) was identified as the loading level that provided the best balance of melt strength, impact strength, and flexural strength [1]. The study also explored zinc diethyldithiocarbamate (ZDC) and tetramethyl thiuram disulphide (TMTD) as coagents, with 100 ppm TMTD giving slightly enhanced performance over ZDC [1]. An independent patent application confirms the use of dicetyl peroxydicarbonate in solid compositions for HMS‑PP, specifying preferred peroxide content of 97.5 wt.% with residual cetyl chloroformate <0.3 wt.% – a purity consideration absent for generic dialkyl peroxydicarbonates [2].

High melt strength polypropylene reactive extrusion long‑chain branching peroxide modification

Regulatory Exclusivity: FDA Food‑Contact Clearance (FCN 534) for Dicetyl Peroxydicarbonate‑Modified HMS‑PP

Dicetyl peroxydicarbonate is the specific dialkyl peroxydicarbonate for which an effective Food Contact Substance Notification (FCN No. 534) exists, permitting its use as a modifier in HMS‑PP at a maximum addition level of 2.0 wt.% for food‑contact applications under Conditions of Use A through H (covering all food types) [1]. The notification is held by Nouryon Functional Chemicals LLC and applies exclusively to that manufacturer and its customers [1]. This regulatory status is compound‑ and manufacturer‑specific; other dialkyl peroxydicarbonates (e.g., dimyristyl, diethyl) do not share this FCN and would require a separate notification for the same use. The aqueous suspension grade Perkadox® 24‑W35 is explicitly positioned for manufacture of plastics for food‑contact applications, leveraging the absence of organic solvents .

Food contact substance FDA HMS‑PP regulatory compliance

Physical‑Form Portfolio: Powder, Flake, and Aqueous Suspension Enable Solvent‑Free Dosing and Safety Optimization

Unlike liquid dialkyl peroxydicarbonates that require organic‑solvent dilution or refrigerated liquid handling, dicetyl peroxydicarbonate is commercially supplied in three solid/suspension forms: powder (Perkadox® 24L: concentration 2.52–2.61% active oxygen, bulk density ~0.6 g/cm³), flakes (Perkadox® 24‑FL, PEROXAN C124: assay ≥94%, heap density ~0.50 kg/L, melting point ~52–55 °C), and a 35% aqueous suspension (Perkadox® 24‑W35) [1]. The aqueous suspension eliminates organic solvent from the polymerization recipe, reduces dust explosion risk, and simplifies automated metering, while the solid forms offer longer ambient storage stability (3–6 months from delivery date when stored ≤15–20 °C) [1]. This physical‑form versatility is not replicated by shorter‑chain peroxydicarbonates, which are predominantly liquids or low‑melting solids.

Physical form aqueous suspension solvent‑free safety

Procurement‑Relevant Application Scenarios Where Dicetyl Peroxydicarbonate (CAS 26322-14-5) Offers Quantified Differentiation


Suspension and Mass PVC Polymerization Requiring Low Fish‑Eye Count and Narrow Particle Size Distribution

In industrial PVC production, the choice of initiator directly determines resin quality indicators. Dicetyl peroxydicarbonate at 0.03–0.15 phr within the 45–65 °C polymerization window yields PVC with demonstrably lower reactor crusting and fewer fish‑eyes when pre‑dissolved and water‑extracted before dosing, as established in comparative studies against diethyl peroxydicarbonate [1][2]. The solid form further eliminates the toxicological exposure risk associated with liquid diethyl peroxydicarbonate [1].

HMS‑PP Production for Food‑Contact Foaming, Thermoforming, and Blow‑Molding Applications

Manufacturers targeting food‑packaging grades of HMS‑PP (microwaveable trays, cups, blow‑molded bottles) must comply with FDA FCN 534, which specifically lists dicetyl peroxydicarbonate at ≤2.0 wt.% as the permissible modifier [3]. The 5000 ppm optimized loading from recent peer‑reviewed research provides a directly transferable formulation starting point [4]. Use of the aqueous suspension grade Perkadox® 24‑W35 eliminates organic solvent carry‑over and simplifies the regulatory dossier for food‑contact compliance .

Process Intensification and High‑Purity Peroxide Manufacturing for Specialty Polymer Applications

Where polymer product specifications demand ultra‑low initiator‑derived impurities (e.g., optical‑grade PMMA, high‑clarity PVC), the microreactor route to >99.5% pure dicetyl peroxydicarbonate provides a procurement advantage over standard 94–96% commercial grades [5]. The <45 s residence time and ~100% yield also enable on‑site or on‑demand synthesis models that reduce cold‑chain logistics complexity [5].

Reactive Extrusion of Long‑Chain Branched Polypropylene with Minimized Fogging

Solid dicetyl peroxydicarbonate compositions formulated with acid scavengers (as disclosed in patent US 2021/0403230 A1) enable storage in stainless‑steel containers without corrosion‑derived metal contamination that could catalyze premature decomposition [6]. This is critical for HMS‑PP grades destined for low‑fogging automotive interior and food‑packaging applications, where volatile decomposition residues must be strictly controlled [6].

Technical Documentation Hub

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